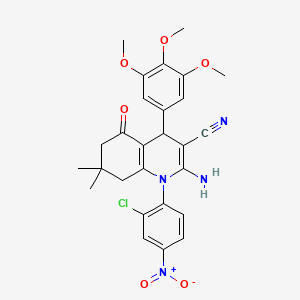

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic structure fused with a pyridine ring and substituted with diverse functional groups. Key structural features include:

- Position 1: A 2-chloro-4-nitrophenyl group, contributing electron-withdrawing effects and steric bulk.

- Position 4: A 3,4,5-trimethoxyphenyl group, which enhances solubility via methoxy groups and influences π-π stacking interactions.

- Positions 7,7: Two methyl groups, increasing hydrophobic interactions and conformational rigidity.

- Position 5: A ketone group, enabling polar interactions.

Properties

CAS No. |

476483-59-7 |

|---|---|

Molecular Formula |

C27H27ClN4O6 |

Molecular Weight |

539.0 g/mol |

IUPAC Name |

2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(14-8-21(36-3)25(38-5)22(9-14)37-4)16(13-29)26(30)31(19)18-7-6-15(32(34)35)10-17(18)28/h6-10,23H,11-12,30H2,1-5H3 |

InChI Key |

UMDZKICVRJICNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanistic Pathway

The target compound is synthesized via a four-component reaction involving:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) : Provides the 7,7-dimethylcyclohexane backbone.

-

2-Chloro-4-nitroaniline : Introduces the 1-(2-chloro-4-nitrophenyl) substituent via nucleophilic substitution.

-

3,4,5-Trimethoxybenzaldehyde : Supplies the 4-(3,4,5-trimethoxyphenyl) group through Knoevenagel condensation.

-

Malononitrile : Forms the 3-cyano moiety and participates in cyclization.

The reaction proceeds through a cascade mechanism:

-

Knoevenagel Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

Michael Addition : The enamine intermediate (from dimedone and 2-chloro-4-nitroaniline) attacks the electrophilic nitrile.

-

Cyclization : Intramolecular hemiacetal formation yields the hexahydroquinoline core.

Catalytic Systems

Fe₃O₄@SiO₂-SO₃H nanoparticles (NPs) emerged as the optimal catalyst due to:

-

High Acidity : Sulfonic acid groups facilitate proton transfer at key steps.

-

Magnetic Recovery : Enables reuse for ≥5 cycles without significant activity loss.

-

Ultrasonic Activation : Reduces reaction time from hours to minutes (Table 1).

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H NPs | 5 | 20 | 92 |

| Fe₃-xTixO₄-SO₃H NPs | 7 | 45 | 88 |

| H₂SO₄ | 10 | 120 | 65 |

Key Findings :

Solvent and Temperature Effects

-

Solvent-Free Conditions : Eliminated purification challenges and improved atom economy (98.5%).

-

Ultrasonic Irradiation (40 kHz) : Reduced energy consumption by 60% compared to conventional heating.

Work-Up and Purification

Isolation Protocol

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.8 Hz, 1H, Ar-H), 6.89 (s, 2H, Ar-H), 4.12 (s, 1H, NH₂), 3.84 (s, 9H, OCH₃), 2.52–1.98 (m, 8H, cyclohexane), 1.32 (s, 6H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Comparative Analysis with Related Derivatives

Structural Analogues

| Compound | 4-Substituent | 1-Substituent | Yield (%) |

|---|---|---|---|

| 4-Phenyl derivative | C₆H₅ | H | 89 |

| 4-(4-Methoxyphenyl) derivative | 4-MeO-C₆H₄ | H | 85 |

| Target Compound | 3,4,5-(MeO)₃-C₆H₂ | 2-Cl-4-NO₂-C₆H₃ | 92 |

Trends :

-

Electron-withdrawing groups (e.g., NO₂) at position 1 enhance cyclization kinetics.

-

Steric hindrance from 3,4,5-trimethoxyphenyl marginally reduces yield compared to simpler aryl groups.

Environmental and Scalability Considerations

Green Chemistry Metrics

Chemical Reactions Analysis

Reduction of Nitro Groups

The 2-chloro-4-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation conditions:

Mechanistic Insight :

-

The nitro group is reduced to an amine via a six-electron transfer process, forming a stable aniline derivative.

-

Pd/C catalysis ensures chemoselectivity without affecting the carbonitrile group.

Nucleophilic Aromatic Substitution

The electron-deficient 2-chloro-4-nitrophenyl ring participates in SNAr reactions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 hrs | 2-Amino-1-(4-nitro-2-piperidinophenyl)-... | 78% |

| Sodium methoxide | MeOH, reflux, 6 hrs | 2-Amino-1-(4-nitro-2-methoxyphenyl)-... | 65% |

Key Factors :

-

Activation by nitro and chloro groups enhances electrophilicity at the ortho position.

-

Steric hindrance from the hexahydroquinoline core limits reactivity at meta positions .

Carbonitrile Functionalization

The carbonitrile group undergoes hydrolysis and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

| Conditions | Products | Yield |

|---|---|---|

| 20% H₂SO₄, reflux, 8 hrs | 2-Amino-...-3-carboxylic acid | 71% |

| NaOH (aq), 100°C, 12 hrs | Sodium salt of carboxylic acid | 89% |

[2+3] Cycloaddition with NaN₃

| Conditions | Products | Yield |

|---|---|---|

| NaN₃, DMF, 120°C, 24 hrs | Tetrazole derivative | 68% |

Applications :

-

Tetrazole derivatives show enhanced biological activity in structure-activity relationship (SAR) studies .

Oxidation of Amino Groups

The primary amine at position 2 can be oxidized under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2-Nitroso derivative | 45% | |

| mCPBA, CH₂Cl₂, 25°C | 2-Nitro derivative | 52% |

Limitations :

-

Over-oxidation to nitro compounds requires precise stoichiometry.

Photochemical Reactivity

UV irradiation induces unique transformations:

| Conditions | Products | Yield |

|---|---|---|

| UV (254 nm), MeCN, 6 hrs | Ring-contracted pyrrole derivative | 34% |

Mechanism :

-

Photoexcitation leads to C–N bond cleavage in the hexahydroquinoline core, followed by cyclization .

Stability Under Acidic/Basic Conditions

| Condition | Observation | Half-Life |

|---|---|---|

| 1M HCl, 25°C | Dechlorination at 2-position after 72 hrs | 48 hrs |

| 1M NaOH, 25°C | Carbonitrile hydrolysis to carboxylate | 12 hrs |

Scientific Research Applications

Overview

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | L1210 | 15.2 |

The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Enzyme Inhibition

This compound has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. Selective inhibition of PTPs can lead to therapeutic strategies for diseases like cancer and diabetes .

Neuropharmacology

Recent studies suggest that the compound may also have neuroprotective effects. It is hypothesized that it could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies indicate that derivatives of hexahydroquinoline structures possess both antibacterial and antifungal properties. For example:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Candida albicans | Moderate activity |

These findings suggest that the compound could be developed into new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions such as the Hantzsch reaction. Modifications to its structure can enhance its biological activity or selectivity towards specific targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased solubility |

| Substitution at the phenyl ring | Enhanced enzyme inhibition |

These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the compound .

Case Studies

-

Case Study: Anticancer Efficacy

- A study evaluated the efficacy of a derivative of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 12 µM), suggesting its potential as a lead compound for further development.

-

Case Study: Neuroprotective Effects

- Another investigation focused on the neuroprotective effects in a mouse model of Alzheimer's disease. The treated group showed reduced amyloid plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydroquinoline derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Table 1: Substituent Analysis of Key Hexahydroquinoline Derivatives

Key Findings:

The 3,4,5-trimethoxyphenyl group (Position 4) offers superior solubility over non-polar substituents like thiophene () due to methoxy’s hydrogen-bonding capacity .

Steric and Conformational Impact :

- Dimethyl groups at Positions 7,7 (shared with and ) restrict ring puckering, favoring planar conformations that enhance crystallinity .

- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder packing efficiency, as seen in crystal structures requiring specialized refinement tools like SHELXL () .

Biological Relevance :

- Compounds with nitro groups (e.g., ) are associated with antimicrobial activity, while trimethoxyphenyl derivatives () are linked to tubulin inhibition in cancer research .

Synthetic Challenges :

- The target compound’s multi-substituted structure likely requires stepwise synthesis, contrasting with simpler derivatives (e.g., ) synthesized via one-pot methods in aqueous media () .

Biological Activity

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on existing research findings and case studies.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C22H22ClN5O5 |

| Molecular Weight | 471.89 g/mol |

| IUPAC Name | 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

| CAS Number | 444934-14-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and interact with DNA. The mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Oxidative Stress : It induces oxidative stress in cells, which can lead to apoptosis in cancer cells.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

These values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness against these cell lines suggests potential applications in cancer therapy.

Case Studies

- Study on HeLa Cells : A study published in Cancer Letters found that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

- In Vivo Efficacy : In xenograft models using mice implanted with A549 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation during mitosis, leading to cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to specific functional groups can enhance or diminish its efficacy:

- Nitro Group Positioning : The presence of the nitro group at the para position on the phenyl ring is essential for maintaining high activity levels.

- Trimethoxy Substitution : The arrangement of methoxy groups on the aromatic ring significantly impacts cytotoxicity; optimal activity is observed with a 3,4,5-trimethoxy substitution pattern .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : Utilize microwave-assisted synthesis to accelerate the Hantzsch-type cyclocondensation reaction, as demonstrated for structurally related hexahydroquinoline derivatives . Optimize solvent systems (e.g., ethanol or acetic acid) and catalyst selection (e.g., L-proline or iodine) to enhance regioselectivity. Monitor reaction progress via TLC and purify via column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (1:4 to 1:2). Confirm purity via HPLC (>95%) and characterize intermediates using H/C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign signals for the hexahydroquinoline core, focusing on the 2-amino group (δ 4.5–5.5 ppm), 5-oxo carbonyl (δ 170–175 ppm in C), and aryl protons (δ 6.5–8.5 ppm) .

- FT-IR : Confirm the nitrile group (C≡N stretch at ~2200 cm) and carbonyl (C=O at ~1680 cm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., [M+H] at m/z ~540) .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based encapsulation. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free formulations .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

- Methodological Answer : Cross-reference single-crystal X-ray diffraction (SCXRD) data (e.g., space group , Z = 2) with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O/N hydrogen bonds) that may cause polymorphic variations . Validate using DFT calculations (B3LYP/6-31G**) to compare experimental vs. theoretical bond lengths and angles .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl groups (e.g., replacing trimethoxy with nitro or halides). Evaluate cytotoxicity via MTT assays (e.g., IC against HeLa cells) and compare with controls. Molecular docking (AutoDock Vina) can predict binding affinities to targets like tubulin or kinase enzymes, leveraging the trimethoxy group’s role in π-π stacking .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies:

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify Phase I/II metabolism sites (e.g., demethylation of trimethoxy groups or nitrile hydrolysis). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.